Sodium 4,5-dimethoxy-2-methylbenzene-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4,5-dimethoxy-2-methylbenzene-1-sulfinate is a chemical compound with the molecular formula C₉H₁₁NaO₄S and a molecular weight of 238.24 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4,5-dimethoxy-2-methylbenzene-1-sulfinate typically involves the sulfonation of 4,5-dimethoxy-2-methylbenzene. The reaction is carried out under controlled conditions using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the sulfonation and neutralization steps .
Chemical Reactions Analysis
Types of Reactions: Sodium 4,5-dimethoxy-2-methylbenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 4,5-dimethoxy-2-methylbenzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl compounds.
Biology: It is used in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Sodium 4,5-dimethoxy-2-methylbenzene-1-sulfinate involves its ability to act as a sulfonating agent. It can transfer its sulfonate group to other molecules, thereby modifying their chemical properties. This sulfonation process is crucial in various biochemical and industrial applications .
Comparison with Similar Compounds
- Sodium 4,5-dimethoxy-2-nitrobenzene-1-sulfinate
- Sodium 4,5-dimethoxy-2-chlorobenzene-1-sulfinate
- Sodium 4,5-dimethoxy-2-bromobenzene-1-sulfinate
Uniqueness: Sodium 4,5-dimethoxy-2-methylbenzene-1-sulfinate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and properties. This makes it particularly useful in applications where precise sulfonation is required .
Properties
Molecular Formula |
C9H11NaO4S |
---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
sodium;4,5-dimethoxy-2-methylbenzenesulfinate |
InChI |
InChI=1S/C9H12O4S.Na/c1-6-4-7(12-2)8(13-3)5-9(6)14(10)11;/h4-5H,1-3H3,(H,10,11);/q;+1/p-1 |
InChI Key |
ILSVQMFYUQVKNO-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)[O-])OC)OC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.